4-Ethyl-3,5-heptanedione dioxime
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Overview
Description
4-Ethyl-3,5-heptanedione dioxime is an organic compound with the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol It is a derivative of heptanedione and is characterized by the presence of two oxime groups
Preparation Methods
The synthesis of 4-Ethyl-3,5-heptanedione dioxime typically involves the reaction of 4-ethyl-3,5-heptanedione with hydroxylamine . The reaction conditions often include the use of an acid or base catalyst to facilitate the formation of the oxime groups. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Ethyl-3,5-heptanedione dioxime undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxime groups to amines.
Substitution: The oxime groups can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethyl-3,5-heptanedione dioxime has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-3,5-heptanedione dioxime involves its ability to form stable complexes with metal ions. This property is crucial in its role as a ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with metal ions to form stable chelates .
Comparison with Similar Compounds
4-Ethyl-3,5-heptanedione dioxime can be compared with other similar compounds such as:
3,5-Heptanedione: Lacks the oxime groups, making it less reactive in certain chemical reactions.
4-Ethyl-3,5-heptanedione: Similar structure but without the oxime groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its oxime groups, which enhance its reactivity and ability to form stable complexes with metal ions.
Properties
Molecular Formula |
C9H18N2O2 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-(4-ethyl-5-hydroxyiminoheptan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H18N2O2/c1-4-7(8(5-2)10-12)9(6-3)11-13/h7,12-13H,4-6H2,1-3H3 |
InChI Key |
PDXXYPZTPKWGIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=NO)CC)C(=NO)CC |
Origin of Product |
United States |
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